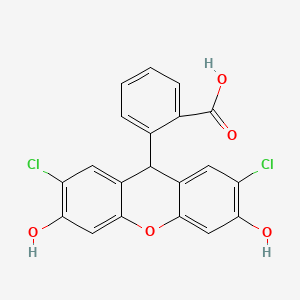

2',7'-Dichlorodihydrofluorescein

描述

2’,7’-Dichlorodihydrofluorescein is a chemical compound widely used as a fluorescent probe for detecting reactive oxygen species (ROS) within cells. This compound is particularly valuable in biological and medical research due to its ability to indicate oxidative stress levels by emitting fluorescence when oxidized .

准备方法

Synthetic Routes and Reaction Conditions

2’,7’-Dichlorodihydrofluorescein is typically synthesized from fluorescein through a series of chlorination and reduction reactions. The process involves the following steps:

Chlorination: Fluorescein is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2’ and 7’ positions, forming 2’,7’-dichlorofluorescein.

Reduction: The dichlorofluorescein is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 2’,7’-dichlorodihydrofluorescein

Industrial Production Methods

In industrial settings, the production of 2’,7’-dichlorodihydrofluorescein follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .

化学反应分析

Oxidation Mechanisms and Key Reactants

DCFH₂ undergoes oxidation via multiple pathways, depending on the reacting species and environmental conditions. The general mechanism involves electron transfer, forming intermediate radicals before final conversion to DCF.

Primary Oxidation Pathway

-

Reaction with ROS/RNS :

DCFH₂ reacts with hydroxyl radicals (·OH), superoxide (O₂·⁻), peroxynitrite (ONOO⁻), and nitrogen dioxide (·NO₂) to generate DCF. For example:

Intermediate Radical Formation

-

Semiquinone Radical (DCFH·/DCF·⁻) :

During oxidation, DCFH₂ forms a pH-sensitive semiquinone intermediate with distinct absorption spectra. This radical reacts rapidly with oxygen (

at pH 7.4), producing superoxide (O₂·⁻) and regenerating DCF in a chain reaction .

Reaction Kinetics and Specificity

The reactivity of DCFH₂ with different oxidants has been quantified, revealing distinct kinetic profiles:

| Oxidant | Reaction Product | Rate Constant (

) | pH Dependence | Source |

|--------------------|----------------------|-----------------------------------|-----------------------------|------------|

| Hydroxyl radical (·OH) | DCF⁻ |

| pH-independent | |

| Carbonate radical (CO₃·⁻)| DCF⁻ |

| pH 8.0–8.2 | |

| Nitrogen dioxide (·NO₂) | DCF⁻ |

| pH-independent | |

| Superoxide (O₂·⁻) | DCF⁻ |

| Enhanced at alkaline pH | |

-

Auto-Amplification :

Fenton reaction experiments show that DCF fluorescence increases over time due to radical chain reactions, even after iron oxidation. This auto-amplification complicates kinetic measurements but enhances sensitivity .

pH-Dependent Behavior

DCFH₂ and its intermediates exhibit pH-sensitive properties:

-

Semiquinone Stability : The semiquinone radical (DCFH·/DCF·⁻) has pKa values of ~7.1 and 9.0, influencing its absorption spectra and decay kinetics .

-

Oxidation Efficiency : At physiological pH (7.4), DCFH₂ oxidation by ·OH dominates, while carbonate radical (CO₃·⁻) reactivity peaks at pH 8.0–8.2 .

Interference and Competing Reactions

-

Competition with Antioxidants : DCFH₂ oxidation competes with endogenous antioxidants (e.g., glutathione) for ROS, potentially underestimating oxidative stress .

-

Catalysts : Bovine serum albumin (BSA) enhances H₂O₂ detection by DCFH₂, likely via iron chelation and Fenton reaction facilitation .

-

Membrane Permeability : Irradiation increases cell membrane permeability to DCF, leading to dye leakage and skewed dose-response measurements .

Synthetic and Experimental Considerations

-

Preparation : DCFH₂ is typically synthesized via alkaline hydrolysis of DCFH₂-DA (diacetate form), though protocols require optimization to avoid impurities .

-

Fluorescence Artifacts : Electron transport chain (ETC) inhibitors (e.g., rotenone) directly oxidize DCFH₂ in cell-free systems, independent of ROS .

Limitations and Best Practices

-

Non-Specificity : DCFH₂ reacts broadly with oxidants, making it unsuitable for distinguishing individual ROS/RNS .

-

Photobleaching : Prolonged light exposure degrades DCF, necessitating minimized illumination during experiments .

-

Protocol Standardization : Incubation time, dye concentration, and cell type must be optimized to avoid false positives .

科学研究应用

Key Applications

1. Detection of Oxidative Stress:

- DCFH₂ serves as a primary probe for measuring oxidative stress in various experimental setups. Its oxidation to fluorescent DCF is directly proportional to the levels of ROS present, making it a reliable indicator in both in vitro and in vivo studies .

2. Real-Time Monitoring:

- The probe has been effectively used for real-time visualization of ROS production in live cells. For instance, hepatocyte-targeted liposomes containing DCFH₂ have been developed to monitor oxidative stress during liver ischemia-reperfusion, enabling researchers to observe dynamic changes in ROS levels .

3. Photodynamic Therapy Research:

- DCFH₂ has been instrumental in evaluating the oxidative stress induced by photodynamic therapy (PDT) in cancer treatment. It allows researchers to assess the efficacy of photosensitizers in generating ROS upon light activation .

4. Assessment of Antioxidant Effects:

- The probe is utilized to measure the antioxidative capacity of various compounds by comparing fluorescence intensity before and after treatment with antioxidants. This application aids in screening potential therapeutic agents that can mitigate oxidative damage .

Case Study 1: Hepatocyte Oxidative Stress

A study investigated the oxidative stress response in HepG2 cells subjected to anoxia/reoxygenation using DCFH-DA. The researchers optimized conditions to minimize interference from culture medium components, demonstrating that DCF fluorescence intensity correlated with ROS levels generated during reoxygenation .

Case Study 2: Evaluating Electron Transport Chain Inhibitors

In another study, DCFH₂ was employed to analyze ROS production triggered by electron transport chain inhibitors. The results indicated that specific inhibitors could significantly increase DCF fluorescence, showcasing the probe's sensitivity to changes in mitochondrial activity .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Oxidative Stress Detection | Measurement of ROS levels in cells | Direct correlation with fluorescence intensity |

| Real-Time Monitoring | Visualization during liver ischemia-reperfusion | Enabled dynamic tracking of ROS production |

| Photodynamic Therapy | Assessment of ROS generation from photosensitizers | Evaluated efficacy of PDT agents |

| Antioxidant Screening | Comparison of antioxidant effects | Identified potential therapeutic agents |

作用机制

The mechanism of action of 2’,7’-dichlorodihydrofluorescein involves its conversion to a fluorescent compound upon oxidation:

Cell Permeability: The compound is cell-permeant and can easily enter cells.

Deacetylation: Once inside the cell, intracellular esterases cleave the acetate groups, converting it to 2’,7’-dichlorodihydrofluorescein.

Oxidation: Reactive oxygen species oxidize 2’,7’-dichlorodihydrofluorescein to 2’,7’-dichlorofluorescein, which emits fluorescence that can be detected using various fluorescence-based techniques .

相似化合物的比较

2’,7’-Dichlorodihydrofluorescein is often compared with other fluorescent probes used for detecting ROS:

2’,7’-Dichlorofluorescein Diacetate: Similar to 2’,7’-dichlorodihydrofluorescein but with diacetate groups, making it more cell-permeant

Dihydroethidium: Another ROS-sensitive probe that emits red fluorescence upon oxidation

Carboxy-DCFH: A carboxylated derivative that offers better retention within cells and is used for more specific applications

2’,7’-Dichlorodihydrofluorescein is unique due to its high sensitivity to ROS and its ability to provide real-time measurements of oxidative stress within living cells .

生物活性

2',7'-Dichlorodihydrofluorescein (DCFH) is a widely used fluorescent probe for detecting reactive oxygen species (ROS) and assessing oxidative stress in biological systems. Its biological activity is primarily evaluated through its conversion to the highly fluorescent 2',7'-dichlorofluorescein (DCF) upon oxidation by ROS. This article explores the mechanisms of action, applications, and significant research findings concerning DCFH, supported by data tables and case studies.

DCFH is a non-fluorescent compound that can penetrate cell membranes. Once inside the cell, it is deacetylated by intracellular esterases to form DCFH2. This compound is then oxidized by various ROS, such as superoxide anions (), hydrogen peroxide (), and hydroxyl radicals (), resulting in the formation of the fluorescent product DCF. The fluorescence intensity of DCF is directly proportional to the level of oxidative stress within the cell, making it a valuable tool for researchers.

Applications

- Oxidative Stress Measurement : DCFH is predominantly used in cell culture studies to measure oxidative stress levels in response to various stimuli, including toxins and drugs.

- Drug Testing : It serves as an indicator for evaluating the antioxidant capacity of compounds by measuring the reduction in fluorescence intensity.

- Pathophysiological Studies : DCFH has been employed in studies investigating diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Case Studies

- Cancer Cell Lines : A study investigated the effect of rotenone, an electron transport chain inhibitor, on oxidative stress levels in HepG2 and HepaRG cancer cell lines using DCFH. The results indicated that at higher concentrations of rotenone, there was a significant increase in DCF fluorescence due to enhanced ROS production when glycolysis alone was insufficient to meet ATP demands .

- Endothelial Dysfunction : Research using DCFH demonstrated that high shear stress (FSS) conditions could activate protective signaling pathways in endothelial cells, highlighting its role in vascular health .

Data Table: Summary of Key Findings

Limitations and Considerations

While DCFH is a powerful tool for assessing oxidative stress, there are limitations:

- Specificity : DCFH can react with multiple types of oxidants at different rates, which may complicate interpretations regarding specific ROS contributions .

- Protocol Variability : Factors such as probe concentration, incubation time, and cell type can significantly influence results. Standardization across experiments is crucial for reliable data interpretation .

属性

IUPAC Name |

2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,19,23-24H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFNWJDGWJVGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=CC(=C(C=C24)Cl)O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888823 | |

| Record name | Benzoic acid, 2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106070-31-9 | |

| Record name | 2,7-Dichlorodihydrofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106070-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(2,7-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。